

An In-depth Technical Guide to 3-Bromo-6-methoxypicolinonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-6-methoxypicolinonitrile

Cat. No.: B1523325

[Get Quote](#)

This guide provides a comprehensive technical overview of **3-Bromo-6-methoxypicolinonitrile**, a key heterocyclic building block relevant to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical and physical properties, synthesis, reactivity, and applications, with a focus on the causal reasoning behind its utility in modern organic synthesis.

Introduction and Strategic Importance

3-Bromo-6-methoxypicolinonitrile, also known as 3-bromo-6-methoxy-2-pyridinecarbonitrile, is a strategically important intermediate in medicinal chemistry.^[1] Its structure, featuring a pyridine ring substituted with a bromine atom, a methoxy group, and a nitrile group, offers multiple reaction sites for diversification. The electron-withdrawing nature of the nitrile and the pyridine nitrogen, combined with the specific placement of the bromo and methoxy groups, creates a unique electronic landscape that dictates its reactivity and makes it a valuable scaffold for building more complex molecules, particularly in the synthesis of kinase inhibitors.^[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational for its application in synthesis. These properties dictate reaction conditions, purification strategies, and structural confirmation.

Physical Properties

While extensive experimental data on the physical properties of **3-Bromo-6-methoxypicolinonitrile** is not widely published, information from commercial suppliers and predictive models provides a working profile.

Property	Value	Source
CAS Number	1186637-43-3	[3] [4] [5]
Molecular Formula	C ₇ H ₅ BrN ₂ O	[1] [4] [6]
Molecular Weight	213.03 g/mol	[1]
Appearance	Solid (typical)	
Purity	≥95% - 98% (commercial grades)	[3] [4]
Storage	Store in a cool, dry place, sealed.	[3]
Predicted XlogP	1.9	[6]

Note: Melting point and boiling point data are not consistently available in public literature. Researchers should perform their own characterization.

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of **3-Bromo-6-methoxypicolinonitrile** after synthesis or before use.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR provides precise information about the electronic environment of the hydrogen atoms on the pyridine ring and the methoxy group. A key synthesis patent provides the following experimental data.[\[2\]](#)

- ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.73 (d, J=8.8 Hz, 1H), 6.94 (d, J=8.8 Hz, 1H), 4.02 (s, 3H).[\[2\]](#)
- Interpretation:

- The two doublets at 7.73 and 6.94 ppm correspond to the two aromatic protons on the pyridine ring. Their coupling constant ($J=8.8$ Hz) is characteristic of ortho-coupling, confirming their adjacent positions.
- The singlet at 4.02 ppm integrates to three protons and is indicative of the methoxy (-OCH₃) group.

¹³C NMR, Infrared (IR), and Mass Spectrometry (MS): While specific, verified experimental spectra for ¹³C NMR and IR are not readily available in peer-reviewed literature, the expected signals can be predicted based on the structure. Mass spectrometry data confirms the molecular weight.

- Mass Spectrometry (Predicted):
 - [M+H]⁺: 212.96581 m/z
 - [M+Na]⁺: 234.94775 m/z
 - The presence of a bromine atom would be evident from the characteristic M/M+2 isotopic pattern (approx. 1:1 ratio).[6]
- Infrared Spectroscopy (Expected Absorptions):
 - ~ 2230 cm⁻¹ for the C≡N (nitrile) stretch.
 - ~ 1600 -1450 cm⁻¹ for the C=C and C≡N stretching vibrations of the pyridine ring.
 - ~ 1250 -1000 cm⁻¹ for the C-O (ether) stretch.

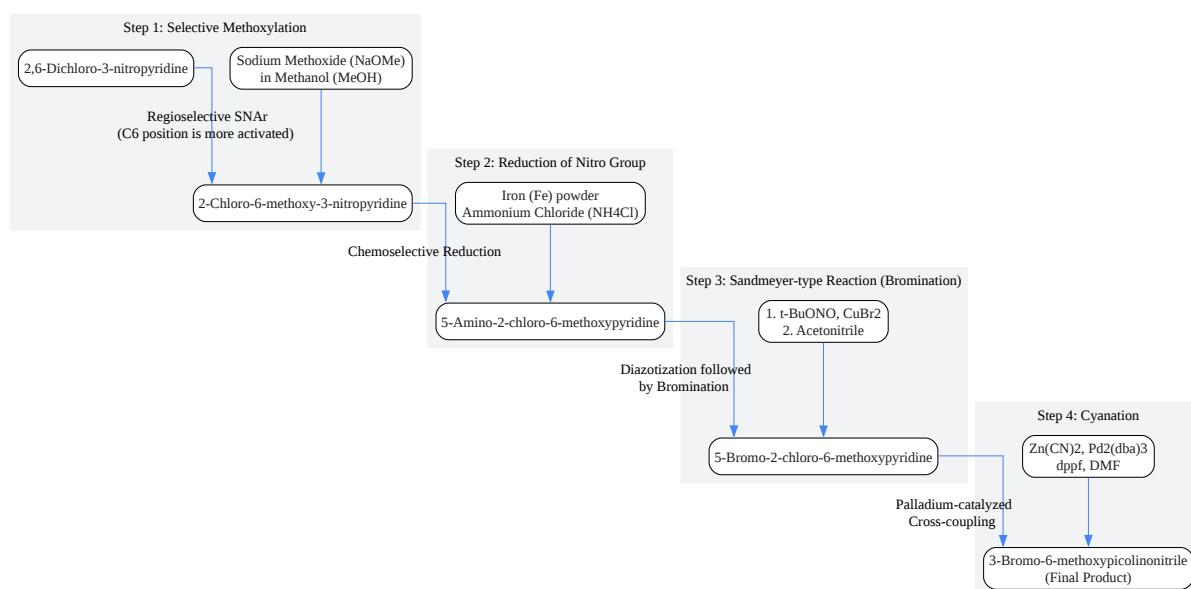
Synthesis and Manufacturing

The synthesis of **3-Bromo-6-methoxypicolinonitrile** is a multi-step process that requires careful control of reagents and conditions to achieve regioselectivity. A key route is detailed in patent literature, starting from 2,6-dichloro-3-nitropyridine.[2]

Key Synthetic Protocol

The following protocol is an adapted summary of a patented synthetic route, highlighting the chemical transformations and the rationale behind them.

Workflow Diagram: Synthesis of **3-Bromo-6-methoxypicolinonitrile**



[Click to download full resolution via product page](#)

Caption: Synthetic pathway to **3-Bromo-6-methoxypicolinonitrile**.

Step-by-Step Methodology:

- Selective Methylation: 2,6-Dichloro-3-nitropyridine is treated with sodium methoxide in methanol. The C6 position is more activated towards nucleophilic aromatic substitution (S_NAr) than the C2 position due to the electronic influence of the adjacent nitro group, leading to the preferential formation of 2-chloro-6-methoxy-3-nitropyridine.[2]
- Nitro Group Reduction: The nitro group of 2-chloro-6-methoxy-3-nitropyridine is reduced to an amine. A common and effective method is using iron powder in the presence of an acidic catalyst like ammonium chloride in a solvent such as ethanol/water. This chemoselective reduction leaves the chloro and methoxy groups intact.[2]
- Sandmeyer-type Bromination: The resulting 5-amino-2-chloro-6-methoxypyridine is converted to the corresponding bromo derivative. This is achieved via diazotization of the amino group using a nitrite source (e.g., tert-butyl nitrite) followed by reaction with a bromide source, such as copper(II) bromide.[2]
- Palladium-Catalyzed Cyanation: The final step involves the conversion of the chloro group at the 2-position to a nitrile. This is typically accomplished through a palladium-catalyzed cross-coupling reaction using a cyanide source like zinc cyanide ($Zn(CN)_2$), a palladium catalyst (e.g., $Pd_2(dba)_3$), and a suitable phosphine ligand (e.g., dppf).[2]

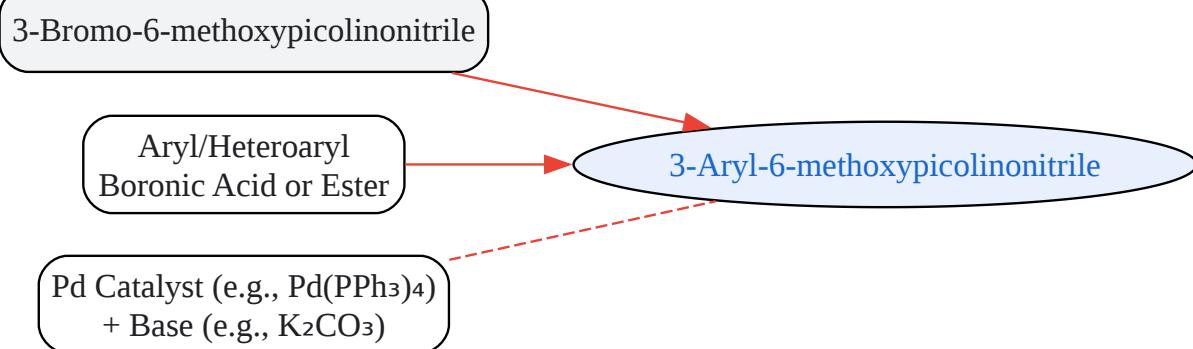
Chemical Reactivity and Synthetic Utility

The functionality of **3-Bromo-6-methoxypicolonitrile** makes it a versatile substrate for constructing complex heterocyclic systems. Its reactivity is centered around the bromine atom at C3 and the nitrile group at C2.

Palladium-Catalyzed Cross-Coupling Reactions

The C3-bromo substituent is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[7][8]

Conceptual Suzuki Coupling Workflow:



[Click to download full resolution via product page](#)

Caption: General scheme for Suzuki coupling of the title compound.

Mechanistic Considerations: The Suzuki reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst.^[9] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored for specific coupling partners.^[10] This reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the C3 position, which is a common strategy in drug discovery to probe structure-activity relationships (SAR).

Nucleophilic Substitution and Cyclization Reactions

The pyridine ring, activated by the electron-withdrawing nitrile group, can participate in nucleophilic substitution reactions. More significantly, the nitrile and bromo groups are strategically positioned to act as precursors for the synthesis of fused heterocyclic systems.

Application in Pyrido[2,3-b]pyrazine Synthesis: A primary application of **3-Bromo-6-methoxypicolinonitrile** is in the synthesis of pyrido[2,3-b]pyrazine derivatives, which are potent kinase inhibitors.^[2]

Experimental Protocol: Synthesis of a Pyrido[2,3-b]pyrazin-7(8H)-one Intermediate

- **Reaction Setup:** In a suitable reaction vessel, dissolve **3-Bromo-6-methoxypicolinonitrile** (1.0 equiv.) and a primary amine (e.g., 2-amino-2-methyl-1-propanol, ~1.2 equiv.) in a polar aprotic solvent like DMAc.^[2]

- **Base and Catalyst:** Add a non-nucleophilic base such as cesium carbonate (Cs_2CO_3 , ~2.0 equiv.) and a palladium catalyst system, for example, $\text{Pd}_2(\text{dba})_3$ with a ligand like Xantphos. [\[2\]](#)
- **Reaction Conditions:** Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80-120 °C. The reaction progress is monitored by HPLC or TLC. [\[2\]](#)
- **Workup and Purification:** After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Causality of the Reaction: This transformation is a tandem reaction. It begins with a Buchwald-Hartwig-type amination where the primary amine displaces the bromine atom. The resulting intermediate then undergoes an intramolecular cyclization, where the amine attacks the nitrile carbon, leading to the formation of the fused pyrazine ring. This efficient one-pot process rapidly builds molecular complexity.

Applications in Drug Discovery

Heterocyclic compounds are foundational to medicinal chemistry. **3-Bromo-6-methoxypicolinonitrile** serves as a crucial intermediate for synthesizing compounds that target key biological pathways, particularly in oncology.

Kinase Inhibitors: The pyrido[2,3-b]pyrazine core synthesized from this intermediate is a known "hinge-binding" motif for many protein kinases. [\[2\]](#) Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. By using **3-Bromo-6-methoxypicolinonitrile**, medicinal chemists can readily synthesize libraries of substituted pyrido[2,3-b]pyrazines to optimize potency, selectivity, and pharmacokinetic properties against specific kinase targets. [\[2\]](#)

Safety and Handling

As a laboratory chemical, **3-Bromo-6-methoxypicolinonitrile** must be handled with appropriate safety precautions.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautions:
 - Work in a well-ventilated fume hood.[[1](#)]
 - Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[[1](#)]
 - Avoid contact with skin and eyes and avoid inhalation of dust or vapors.[[1](#)]
 - Wash hands thoroughly after handling.
 - Dispose of waste according to institutional and local regulations.[[1](#)]

Conclusion

3-Bromo-6-methoxypicolinonitrile is a high-value building block for organic synthesis, particularly in the field of drug discovery. Its well-defined reactivity, centered on palladium-catalyzed cross-coupling at the C3-bromo position and its utility in forming fused heterocyclic systems like pyrido[2,3-b]pyrazines, makes it an indispensable tool for medicinal chemists. This guide has provided a detailed overview of its properties, synthesis, and reactivity, offering a foundation for its effective application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-6-methoxy-2-methylpyridine | C7H8BrNO | CID 10798146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]

- 3. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) 1H NMR spectrum [chemicalbook.com]
- 5. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]
- 8. 3-Bromo-6-chloro-2-methylpyridine(132606-40-7) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Bromo-6-methoxypyridine | C6H6BrNO | CID 256810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-6-methoxypicolinonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1523325#what-are-the-properties-of-3-bromo-6-methoxypicolinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com